molecular formula C21H21ClN2O7S B11477807 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide

Cat. No.: B11477807
M. Wt: 480.9 g/mol
InChI Key: KYZYNYJKUXQHDJ-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide is a complex organic compound that features a benzodioxin ring, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Sulfonylation: The benzodioxin derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Morpholine Ring: Morpholine can be synthesized by reacting diethylene glycol with ammonia.

    Coupling Reaction: The sulfonylated benzodioxin derivative is then coupled with the morpholine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Final Coupling with Benzamide: The final step involves coupling the intermediate product with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the effects of benzodioxin and morpholine derivatives on biological systems.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target in biological systems. Generally, it could interact with proteins or enzymes, inhibiting their activity or altering their function. The benzodioxin and morpholine rings may play a role in binding to the target, while the benzamide moiety could be involved in specific interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(piperidin-4-yl)-2-oxoethyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(pyrrolidin-4-yl)-2-oxoethyl]benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide may confer unique properties such as increased solubility or specific binding interactions that are not present in similar compounds with different ring structures.

Properties

Molecular Formula

C21H21ClN2O7S

Molecular Weight

480.9 g/mol

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-morpholin-4-yl-2-oxoethyl]benzamide

InChI

InChI=1S/C21H21ClN2O7S/c22-16-4-2-1-3-15(16)19(25)23-20(21(26)24-7-9-29-10-8-24)32(27,28)14-5-6-17-18(13-14)31-12-11-30-17/h1-6,13,20H,7-12H2,(H,23,25)

InChI Key

KYZYNYJKUXQHDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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